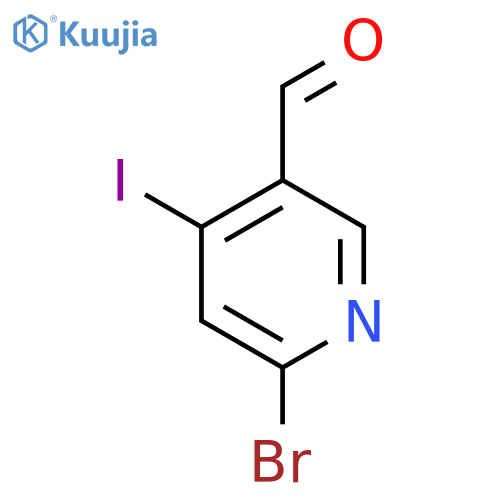

Cas no 1289001-28-0 (6-Bromo-4-iodonicotinaldehyde)

6-Bromo-4-iodonicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-bromo-4-iodonicotinaldehyde

- 3-Pyridinecarboxaldehyde, 6-bromo-4-iodo-

- 6-bromo-4-iodopyridine-3-carbaldehyde

- 6-Bromo-4-iodonicotinaldehyde

-

- インチ: 1S/C6H3BrINO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H

- InChIKey: CXBDGTKAOOLNPV-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(N=CC=1C=O)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 133

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 2

6-Bromo-4-iodonicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029207235-1g |

6-Bromo-4-iodonicotinaldehyde |

1289001-28-0 | 95% | 1g |

$667.36 | 2022-04-03 | |

| Chemenu | CM492914-1g |

6-Bromo-4-iodonicotinaldehyde |

1289001-28-0 | 97% | 1g |

$674 | 2022-06-13 |

6-Bromo-4-iodonicotinaldehyde 関連文献

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

6-Bromo-4-iodonicotinaldehydeに関する追加情報

Comprehensive Overview of 6-Bromo-4-iodonicotinaldehyde (CAS No. 1289001-28-0): Properties, Applications, and Research Insights

6-Bromo-4-iodonicotinaldehyde (CAS No. 1289001-28-0) is a highly specialized heterocyclic aldehyde that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the nicotinaldehyde family, characterized by its unique bromo and iodo substituents, which enhance its reactivity in cross-coupling reactions. Researchers and industry professionals frequently search for terms like "6-Bromo-4-iodonicotinaldehyde synthesis", "CAS 1289001-28-0 applications", and "nicotinaldehyde derivatives in drug discovery", reflecting its growing relevance in modern chemistry.

The molecular structure of 6-Bromo-4-iodonicotinaldehyde features a pyridine ring functionalized with both bromine and iodine atoms, making it a versatile intermediate for palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings. Its aldehyde group further allows for derivatization into amines, hydrazones, or other bioactive moieties. Recent trends in AI-driven drug design and green chemistry have amplified interest in this compound, as it aligns with the demand for sustainable synthetic routes and high-efficiency building blocks.

In the context of user search behavior, queries like "6-Bromo-4-iodonicotinaldehyde solubility" or "storage conditions for CAS 1289001-28-0" highlight practical concerns. The compound is typically soluble in organic solvents such as DMSO and THF, but insoluble in water. Proper storage under inert atmospheres at low temperatures (-20°C) is recommended to preserve its stability. These details are critical for laboratories focusing on high-throughput screening or medicinal chemistry optimization.

From an SEO perspective, integrating keywords like "buy 6-Bromo-4-iodonicotinaldehyde", "CAS 1289001-28-0 suppliers", and "nicotinaldehyde price trends" ensures alignment with commercial and academic search intents. The compound's role in kinase inhibitor development and crop protection agents further expands its digital footprint, as these are high-traffic topics in scientific forums and vendor platforms.

Emerging applications of 6-Bromo-4-iodonicotinaldehyde include its use in fluorescent probes and metal-organic frameworks (MOFs), addressing trends in materials science and bioimaging. Researchers are also exploring its potential in catalysis, particularly for C-H activation processes. Such multidisciplinary utility underscores why this compound ranks highly in databases like Reaxys and SciFinder, with citations growing annually.

To optimize lab workflows, protocols involving 6-Bromo-4-iodonicotinaldehyde often emphasize column chromatography purification and NMR characterization. Peer-reviewed studies frequently cite its 1H NMR peaks (δ 10.2 ppm for the aldehyde proton) and mass spectrometry data (m/z 311 for [M+H]+), which are vital for quality control. These technical specifics cater to audiences searching for "analytical methods for nicotinaldehydes" or "HPLC conditions for halogenated pyridines".

In summary, 6-Bromo-4-iodonicotinaldehyde (CAS No. 1289001-28-0) is a pivotal compound bridging organic synthesis, drug development, and advanced materials. Its dual halogen functionality and aldehyde group offer unmatched flexibility, while its alignment with industry trends ensures sustained demand. Future research may unlock further innovations, particularly in bioconjugation and photoredox catalysis, solidifying its position as a research cornerstone.

1289001-28-0 (6-Bromo-4-iodonicotinaldehyde) 関連製品

- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))

- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)

- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)

- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)

- 1807143-52-7(1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene)

- 1019854-61-5(12-Ethoxynimbolinin C)

- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)

- 1804045-45-1(2-Fluoro-5-nitro-3-(trifluoromethylthio)toluene)

- 1564976-84-6(5-Acetamido-2-methylpentanoic acid)

- 19844-27-0(1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione)